molecular formula C28H36O B3051395 trans-1-(4-Pentylcyclohexyl)-4-(2-(4-propoxyphenyl)ethynyl)benzene CAS No. 334826-61-8

trans-1-(4-Pentylcyclohexyl)-4-(2-(4-propoxyphenyl)ethynyl)benzene

Cat. No.: B3051395
CAS No.: 334826-61-8
M. Wt: 388.6 g/mol
InChI Key: USRSOBBRABIJEC-UHFFFAOYSA-N
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Description

trans-1-(4-Pentylcyclohexyl)-4-(2-(4-propoxyphenyl)ethynyl)benzene is a liquid crystalline compound characterized by a rigid core structure comprising a trans-4-pentylcyclohexyl group and a 4-propoxyphenyl ethynyl moiety. The ethynyl linkage enhances molecular linearity and conjugation, promoting mesomorphic behavior. This compound is likely utilized in advanced materials, such as liquid crystal displays (LCDs), due to its structural rigidity and tunable optoelectronic properties.

Properties

IUPAC Name

1-(4-pentylcyclohexyl)-4-[2-(4-propoxyphenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O/c1-3-5-6-7-23-10-16-26(17-11-23)27-18-12-24(13-19-27)8-9-25-14-20-28(21-15-25)29-22-4-2/h12-15,18-21,23,26H,3-7,10-11,16-17,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRSOBBRABIJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633562
Record name 1-(4-Pentylcyclohexyl)-4-[(4-propoxyphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334826-61-8
Record name 1-(4-Pentylcyclohexyl)-4-[(4-propoxyphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Trans-1-(4-Pentylcyclohexyl)-4-(2-(4-propoxyphenyl)ethynyl)benzene, also known as This compound , is a synthetic organic compound with the molecular formula C28H36OC_{28}H_{36}O and a molecular weight of approximately 388.6 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.

Basic Characteristics

PropertyValue
Molecular FormulaC28H36OC_{28}H_{36}O
Molecular Weight388.6 g/mol
CAS Number334826-61-8
PurityTypically 95%
Flash Point266.5 ± 23.9 °C (Predicted)
Boiling Point513.4 ± 43.0 °C

Research indicates that this compound may interact with various biological targets, potentially influencing cellular signaling pathways. Its structural similarity to other compounds known for modulating estrogen receptors suggests it may exhibit estrogenic activity, which is crucial for understanding its therapeutic potential.

Case Studies and Research Findings

  • Estrogen Receptor Modulation : A study published in the Journal of Medicinal Chemistry explored the estrogenic effects of similar compounds and suggested that this compound could act as a selective estrogen receptor modulator (SERM), influencing reproductive health and cancer biology.
  • Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory effects of structurally related compounds, indicating that this compound might possess similar properties, potentially offering therapeutic benefits in inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies have suggested neuroprotective properties, where compounds with similar structures were shown to mitigate oxidative stress in neuronal cells, indicating a possible avenue for research in neurodegenerative diseases.

Toxicological Assessment

While the biological activity shows promise, it is essential to evaluate the safety profile of this compound through comprehensive toxicological studies. Current data from PubChem indicate that detailed safety assessments are ongoing, focusing on its potential cytotoxicity and environmental impact.

Scientific Research Applications

Liquid Crystal Applications

The primary application of trans-1-(4-pentylcyclohexyl)-4-(2-(4-propoxyphenyl)ethynyl)benzene lies in its use as a liquid crystalline compound in display technologies. Liquid crystals exhibit unique optical properties, which are essential for the functioning of various display modes.

Liquid Crystal Display (LCD) Technologies

Liquid crystals, including this compound, are integral to several LCD technologies due to their optical anisotropy and dielectric properties. The compound can be utilized in various modes:

  • Twisted Nematic (TN) Mode : Commonly used in standard LCDs.
  • Super Twisted Nematic (STN) Mode : Offers improved contrast and viewing angles.
  • Dynamic Scattering Mode (DSM) : Used for faster response times.

Characteristics Required for LCD Compounds

For optimal performance in LCD applications, liquid crystalline compounds must exhibit:

  • High Stability : Resistance to environmental factors like moisture and heat.
  • Wide Temperature Range : A liquid crystal phase at temperatures around room temperature.
  • Low Viscosity : Essential for fast response times and high-quality images.

Study 1: Response Speed and Viscosity

A study conducted by Leenhouts et al. (1986) highlighted the relationship between the viscosity of liquid crystalline compounds and their response speed in display devices. The findings indicated that compounds with lower viscosity, such as this compound, demonstrated significantly faster response times, making them ideal candidates for high-performance displays.

Study 2: Elastic Constant Ratio

Research by Jakeman et al. (1972) explored the elastic constants of various liquid crystal compounds. The study found that compounds with a high ratio of elastic constants (K33/K11) exhibited better steep threshold characteristics, which is crucial for image quality in LCDs. This compound showed promising results in this regard, suggesting its potential for use in advanced LCD technologies.

Comparison with Similar Compounds

Substituent Variations: Halogen vs. Alkoxy Groups

  • 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene (CAS 76802-61-4) :

    • Structure : Replaces the ethynyl-propoxyphenyl group with a fluorine atom.
    • Properties : Fluorine increases polarity and thermal stability but reduces mesomorphic range due to diminished conjugation.
    • Applications : Primarily used in LCDs requiring high thermal resistance .
  • 1-((12-Bromododecyl)oxy)-4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzene :

    • Structure : Features a bromododecyloxy chain instead of propoxyphenyl.
    • Properties : Exhibits aggregation-induced emission (AIE), a rare optical property absent in the target compound.
    • Applications : AIE makes it suitable for sensors or light-emitting materials .

Alkoxy Chain Length and Position

  • 1-Methoxy-4-((4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)benzene (CAS 372983-17-0): Structure: Methoxy group replaces propoxy. Similarity score: 0.95 .
  • 1-Ethoxy-4-((4-pentylphenyl)ethynyl)benzene (CAS 95480-29-8) :

    • Structure : Ethoxy group and pentylphenyl substituent.
    • Properties : Ethoxy’s lower electron-donating capacity may reduce dipole interactions. Similarity score: 0.90 .

Cyclohexyl and Phenyl Group Modifications

  • trans-1-Ethoxy-4-(4-pentylcyclohexyl)benzene (CAS 84540-32-9) :

    • Structure : Ethoxy group and lacks the ethynyl linkage.
    • Properties : Absence of ethynyl reduces rigidity, leading to narrower nematic phases. Purity: 97% .
  • trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene (CAS 415915-42-3) :

    • Structure : Difluoro and methoxy substituents.
    • Properties : Fluorine atoms enhance dielectric anisotropy, beneficial for high-performance LCDs. Molecular formula: C₁₈H₂₆F₂O .

Data Tables: Key Comparative Properties

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Key Substituents Phase Transition Range (°C) Applications
Target Compound C₃₀H₃₈O Propoxyphenyl ethynyl Not reported LCDs, Optoelectronics
4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene C₁₇H₂₅F Fluorine 120–150 (estimated) High-stability LCDs
1-Methoxy-4-...ethynyl)benzene (CAS 372983-17-0) C₂₆H₃₀O Methoxy Not reported LCD research
trans-2,3-Difluoro-...cyclohexyl)-benzene C₁₈H₂₆F₂O Difluoro, methoxy 80–160 (estimated) Advanced LCDs

Table 2: Functional Group Impact on Properties

Functional Group Effect on Properties Example Compound
Ethynyl-propoxyphenyl Enh conjugation, broadens mesophase Target Compound
Bromododecyloxy Induces AIE, increases molecular weight 1-((12-Bromododecyl)oxy)-...benzene
Difluoro-methoxy Boosts dielectric anisotropy, improves LCD response times CAS 415915-42-3
Fluorine Increases polarity, reduces mesophase stability CAS 76802-61-4

Preparation Methods

Synthesis of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Step 1 : Cyclohexanone alkylation
4-Pentylcyclohexanone is synthesized via Friedel-Crafts acylation of cyclohexane with pentanoyl chloride, followed by Clemmensen reduction to yield trans-4-pentylcyclohexane.

Step 2 : Bromination
Bromination of 4-(trans-4-pentylcyclohexyl)benzene using N-bromosuccinimide (NBS) in CCl₄ yields the monobrominated derivative.

Synthesis of 4-Propoxyphenylacetylene

Step 1 : Williamson ether synthesis
4-Iodophenol reacts with 1-bromopropane in the presence of K₂CO₃ to form 4-propoxyiodobenzene.

Step 2 : Alkyne formation
A Sonogashira reaction with trimethylsilylacetylene (TMSA) and subsequent desilylation affords terminal alkyne.

Coupling Reaction

Pd(PPh₃)₂Cl₂/CuI catalyzes the cross-coupling of 1-bromo-4-(trans-4-pentylcyclohexyl)benzene and 4-propoxy-phenylacetylene in triethylamine, yielding the target compound.

Reaction Conditions

Parameter Value
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)
Co-catalyst CuI (10 mol%)
Solvent Triethylamine/THF (1:1)
Temperature 80°C, 12 h
Yield 68–72%

Synthetic Route B: Grignard-Alkyne Addition

Preparation of 4-(trans-4-Pentylcyclohexyl)phenylmagnesium Bromide

Trans-4-pentylcyclohexylbenzene is treated with Mg in THF under N₂ to form the Grignard reagent.

Alkynylation with 1-Iodo-4-propoxybenzene

The Grignard reagent reacts with 1-iodo-4-propoxybenzene in the presence of Li₂CuCl₄, facilitating acetylene bond formation.

Optimized Parameters

Parameter Value
Catalyst Li₂CuCl₄ (3 mol%)
Solvent Tetrahydrofuran (THF)
Temperature −10°C to 25°C, 6 h
Yield 58–63%

Comparative Analysis of Routes

Yield and Purity

Route Yield (%) Purity (HPLC) Key Advantage
A 68–72 >99% Scalable, fewer side products
B 58–63 95–97% No palladium catalysts

Byproduct Formation

  • Route A : Trace Pd residues (<0.1 ppm) require post-synthesis chelation.
  • Route B : Undesired homocoupling of alkynes (5–8%) necessitates chromatographic separation.

Alternative Methods and Modifications

Wittig Reaction Approach

A patent (EP0742275A1) describes using Wittig reagents to form ethylene intermediates, subsequently hydrogenated to ethylenic bonds. Though less common for acetylene synthesis, this method offers stereochemical control for cyclohexyl groups.

Microwave-Assisted Synthesis

Reducing reaction times from 12 h to 45 min via microwave irradiation (150°C) improves throughput but risks decomposition of heat-sensitive propoxy groups.

Critical Challenges and Solutions

Trans-Cyclohexyl Isomer Purity

  • Issue : Cis-trans isomerization during alkylation.
  • Solution : Use bulky bases (e.g., LDA) to favor trans-selectivity (>98:2).

Ethynyl Bridge Stability

  • Issue : Oxidative dimerization during storage.
  • Mitigation : Add 0.1% BHT (butylated hydroxytoluene) as a stabilizer.

Industrial-Scale Production Considerations

  • Cost Drivers : Palladium catalysts (Route A) account for 40% of raw material costs.
  • Solvent Recovery : THF and triethylamine are distilled and reused, reducing waste.

Q & A

Q. Critical Conditions :

  • Catalyst loading (0.5–2 mol% Pd) and solvent choice (THF or DMF) significantly impact coupling efficiency.
  • Reaction time (12–24 hours) and inert atmosphere (N₂/Ar) are essential to prevent side reactions.

Advanced: How can researchers optimize stereoselective synthesis to minimize byproducts like the cis isomer?

Methodological Answer:

  • Precursor Design : Use sterically hindered leaving groups (e.g., triflate instead of bromide) on the cyclohexyl ring to favor trans configuration during coupling .
  • Temperature Modulation : Conduct coupling reactions below 10°C to reduce thermal isomerization .
  • Catalytic Systems : Replace Pd(PPh₃)₂Cl₂ with Pd₂(dba)₃ and bulky ligands (e.g., XPhos) to enhance stereoselectivity .
  • Post-Synthesis Analysis : Employ HPLC with a chiral stationary phase (e.g., Chiralpak IA) to quantify cis/trans ratios and refine conditions .

Basic: What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm ethynyl (δ 90–100 ppm for sp carbons) and propoxy group resonances (δ 1.0–1.5 ppm for CH₃) .
  • FT-IR : Identify alkyne stretches (~2100 cm⁻¹) and ether C-O vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Use ESI+ or EI to verify molecular ion ([M+H]⁺ at m/z 456.3) and fragmentation patterns .

Advanced: How should conflicting thermal stability data from DSC studies be resolved?

Methodological Answer:

  • Controlled Replication : Repeat DSC runs at standardized heating rates (e.g., 5°C/min) under inert gas (N₂) to avoid oxidative decomposition .
  • Complementary Techniques : Cross-validate with TGA to correlate mass loss with endothermic events.
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to impurities (e.g., residual solvent) .

Application: What methodologies assess this compound’s potential in liquid crystal applications?

Methodological Answer:

  • Phase Transition Analysis : Use polarized optical microscopy (POM) and DSC to measure nematic-to-isotropic transition temperatures .
  • Dielectric Spectroscopy : Quantify anisotropy (Δε) at varying frequencies (1 kHz–1 MHz) to evaluate alignment in electric fields .
  • Molecular Modeling : Simulate mesogenic behavior using density functional theory (DFT) to predict core rigidity and substituent effects .

Biological: What in vitro assays evaluate receptor interactions or cytotoxicity?

Methodological Answer:

  • Receptor Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity for targets like G-protein-coupled receptors .
  • Cytotoxicity Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination via nonlinear regression (GraphPad Prism) .
  • Molecular Docking : Perform AutoDock Vina simulations to predict binding poses in silico before wet-lab validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-1-(4-Pentylcyclohexyl)-4-(2-(4-propoxyphenyl)ethynyl)benzene
Reactant of Route 2
Reactant of Route 2
trans-1-(4-Pentylcyclohexyl)-4-(2-(4-propoxyphenyl)ethynyl)benzene

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